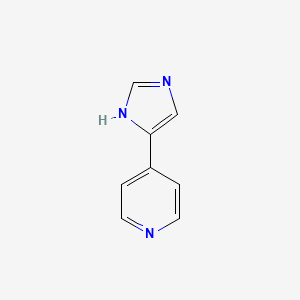

4-(1H-Imidazol-5-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQQGJNKKDEODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the critical role these properties play in drug discovery and development, this document details the theoretical underpinnings and practical experimental protocols for the determination of its pKa, aqueous solubility, and lipophilicity (logP). While experimental data for the parent compound is limited, this guide consolidates available information, including predicted values and data from closely related analogues, to offer a robust framework for its characterization. Furthermore, it includes a discussion of its spectral properties and a representative synthetic route, equipping researchers with the foundational knowledge to effectively utilize this versatile molecule in their scientific endeavors.

Introduction: The Significance of the Imidazole-Pyridine Scaffold

The fusion of imidazole and pyridine rings into a single molecular entity, as seen in this compound, creates a scaffold with immense potential in medicinal chemistry. Both constituent heterocycles are prevalent in numerous biologically active compounds and approved drugs. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the amino acid histidine and is found in many natural and synthetic compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore.

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and natural products. Pyridine and its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's overall polarity and basicity.

The combination of these two pharmacophores in this compound results in a molecule with a unique electronic distribution and potential for multiple points of interaction with biological targets. Understanding its fundamental physicochemical properties is therefore paramount for any researcher aiming to leverage this scaffold in drug design and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

Core Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇N₃ | - |

| Molecular Weight | 145.16 g/mol | PubChem CID: 10909696 |

| Melting Point | 195-196 °C | ChemicalBook |

| pKa (predicted) | 12.29 ± 0.10 | ChemicalBook |

| XLogP3-AA (predicted) | 0.7 | PubChem CID: 10909696 |

| Hydrogen Bond Donors | 1 | PubChem CID: 10909696 |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 10909696 |

| Rotatable Bonds | 1 | PubChem CID: 10909696 |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant, or pKa, is a critical parameter that describes the acidity or basicity of a compound. For a molecule like this compound with multiple nitrogen atoms, there will be distinct pKa values corresponding to the protonation/deprotonation of the imidazole and pyridine rings. These values dictate the charge state of the molecule at different physiological pHs, which in turn significantly impacts its solubility, membrane permeability, and interaction with biological targets.

Theoretical Considerations

The imidazole ring can be protonated at the N-3 position and deprotonated at the N-1 position. The pyridine ring is protonated at its nitrogen atom. The interplay of these ionizable groups will result in multiple pKa values. The predicted pKa of approximately 12.29 likely corresponds to the deprotonation of the imidazole N-H. The pKa for the protonation of the pyridine nitrogen is expected to be in the acidic range, typical for pyridine derivatives.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is low.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the compound solution in a thermostatted titration vessel.

-

Add the background electrolyte solution.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

-

Titration Procedure:

-

For the determination of basic pKa values, titrate the solution with the standardized strong acid. For acidic pKa values, titrate with the standardized strong base.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value is the pH at the half-equivalence point. For a diprotic base, there will be two equivalence points and two corresponding pKa values.

-

Alternatively, a Gran plot or other derivative methods can be used for more precise determination of the equivalence point(s).

-

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental physicochemical property that profoundly influences the absorption and bioavailability of a drug candidate. Poor aqueous solubility can lead to erratic absorption and insufficient drug concentration at the target site.

Theoretical Considerations

The presence of both a pyridine and an imidazole ring, with their respective nitrogen atoms capable of hydrogen bonding, suggests that this compound should exhibit some degree of aqueous solubility. However, the overall aromatic character of the molecule can limit its solubility. The solubility will also be highly dependent on the pH of the aqueous medium due to the ionizable nature of the compound.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a buffer of a specific pH) at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired aqueous solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm) or to centrifuge the vials and then sample the clear supernatant.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

-

Data Analysis:

-

The determined concentration represents the thermodynamic solubility of the compound under the specific experimental conditions (solvent, pH, and temperature).

-

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity (logP): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. It is a crucial parameter for predicting a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.

Theoretical Considerations

The predicted XLogP3-AA value of 0.7 for this compound suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This value is within the range generally considered favorable for oral drug absorption. The actual lipophilicity will be pH-dependent, and it is often more informative to determine the distribution coefficient (logD) at a physiologically relevant pH, such as 7.4.

Experimental Protocol: HPLC-Based logP Determination

The HPLC-based method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.

Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value. A calibration curve is generated using a set of standard compounds with well-established logP values. The logP of the test compound is then determined by interpolating its retention time on this curve.

Step-by-Step Methodology:

-

Preparation of Standards and Sample:

-

Prepare stock solutions of a series of standard compounds with a range of known logP values (e.g., uracil, aniline, toluene, naphthalene).

-

Prepare a stock solution of this compound.

-

The solvent for the stock solutions should be compatible with the mobile phase (e.g., methanol or acetonitrile).

-

-

HPLC Conditions:

-

Use a reverse-phase column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition is run isocratically.

-

Set the flow rate and column temperature.

-

Use a UV detector set to a wavelength where all compounds have adequate absorbance.

-

-

Calibration Curve Generation:

-

Inject each standard compound individually and record its retention time (t_R).

-

Inject a non-retained compound (e.g., sodium nitrate) to determine the void time (t_0).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Plot the log(k') values of the standards against their known logP values to generate a calibration curve. A linear regression analysis should be performed.

-

-

Sample Analysis:

-

Inject the solution of this compound and record its retention time.

-

Calculate the log(k') for the test compound.

-

-

Data Analysis:

-

Using the equation of the linear regression from the calibration curve, calculate the logP of this compound from its log(k') value.

-

Caption: Workflow for logP determination by the HPLC method.

Spectral Properties: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton. Protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the imidazole ring will also be in the aromatic region, with the N-H proton being exchangeable and potentially broad.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of the carbons. Aromatic carbons will typically resonate in the δ 100-160 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present. Key expected bands include N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of 145.16 g/mol . The fragmentation pattern can provide further structural information.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common approach involves the construction of the imidazole ring onto a pre-existing pyridine derivative. One plausible method is a variation of the Radziszewski imidazole synthesis.

A representative synthesis could involve the reaction of a 1,2-dicarbonyl compound derived from a pyridine precursor with an aldehyde and ammonia or an ammonia source. For instance, the reaction of a pyridine-containing α-dicarbonyl compound with an appropriate aldehyde in the presence of ammonium acetate can lead to the formation of the desired imidazole ring. The regiospecificity of the reaction would need to be carefully controlled to ensure the formation of the 4-(1H-imidazol-5-yl) isomer.

Conclusion

This compound is a molecule of considerable interest due to the combined pharmacological potential of its constituent imidazole and pyridine rings. A thorough understanding of its physicochemical properties is fundamental to its successful application in drug discovery and development. This technical guide has provided a detailed overview of the key properties of pKa, aqueous solubility, and lipophilicity, including the theoretical basis and practical experimental protocols for their determination. While a complete set of experimental data for the parent compound is not yet available in the public domain, the information and methodologies presented herein provide a solid foundation for researchers to characterize this promising scaffold and unlock its full therapeutic potential.

References

An In-Depth Technical Guide to 4-(1H-Imidazol-5-yl)pyridine: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and spectroscopic characterization. The core of this guide focuses on its emerging role as a scaffold for potent kinase inhibitors, particularly targeting the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound is a bicyclic aromatic heterocycle featuring a pyridine ring linked to an imidazole ring at the 5-position. Its formal IUPAC name is This compound [1]. The presence of both imidazole and pyridine moieties imparts unique physicochemical properties, making it an attractive scaffold in drug discovery. The imidazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets, while the pyridine ring can be readily functionalized to modulate solubility, metabolic stability, and target engagement.

Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of key signaling proteins, particularly kinases involved in cancer progression[2]. This guide will explore the scientific underpinnings of this potential, providing a detailed examination of its synthesis, characterization, and mechanism of action in a therapeutic context.

Core Molecular Attributes

IUPAC Name and Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇N₃[1]

-

Molecular Weight: 145.16 g/mol [1]

-

CAS Number: 51746-87-3[1]

The structure consists of a pyridine ring and an imidazole ring joined by a carbon-carbon bond. The imidazole ring exists in tautomeric forms, with the hydrogen atom residing on either of the nitrogen atoms.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding the design of derivatives with improved drug-like characteristics.

| Property | Value | Reference |

| Molecular Weight | 145.16 g/mol | [1] |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction or a cross-coupling strategy.

Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A versatile method for the synthesis of aryl-substituted imidazoles is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The following protocol is a representative example adapted from established procedures for similar compounds.

Experimental Protocol:

-

Starting Materials: 4-Iodo-1H-imidazole and pyridine-4-boronic acid.

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-iodo-1H-imidazole (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol).

-

Solvent: Add a suitable solvent system, for example, a mixture of DMF and water.

-

Reaction Conditions: Seal the vessel and heat the mixture under microwave irradiation at a temperature of 110-120 °C for a specified time (typically 30-60 minutes), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, its spectroscopic features can be reliably predicted based on the analysis of its constituent rings and similar structures.

¹H NMR Spectroscopy:

-

Pyridine Protons: Expect two distinct signals in the aromatic region, likely appearing as doublets due to ortho- and meta-coupling. The protons ortho to the nitrogen will be more deshielded (downfield).

-

Imidazole Protons: Two singlets are expected for the C2-H and C4-H protons of the imidazole ring. The N-H proton will likely appear as a broad singlet at a higher chemical shift and may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Pyridine Carbons: Three signals are anticipated for the pyridine ring carbons, with the carbon atom attached to the imidazole ring and the carbons ortho to the nitrogen atom showing distinct chemical shifts.

-

Imidazole Carbons: Three signals are expected for the imidazole ring carbons.

Mass Spectrometry:

-

Electron Ionization (EI): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 145, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings.

Therapeutic Applications: A Scaffold for Kinase Inhibitors

The this compound scaffold has emerged as a promising platform for the development of kinase inhibitors, particularly in the context of cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Targeting the RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, most notably in melanoma. The V600E mutation in BRAF leads to its constitutive activation, driving uncontrolled cell growth.

Derivatives of this compound have been designed and synthesized as potent inhibitors of B-RAF, including the oncogenic B-RAFV600E mutant[2]. These compounds have also shown inhibitory activity against other kinases, such as p38α mitogen-activated protein kinase[2].

Mechanism of Action and In Silico Modeling

The inhibitory activity of this compound derivatives is attributed to their ability to bind to the ATP-binding pocket of the target kinase. Molecular docking studies have provided insights into the binding modes of these inhibitors.

Caption: Inhibition of the RAF/MEK/ERK pathway by this compound derivatives.

Key Interactions:

-

The imidazole and pyridine nitrogens can form crucial hydrogen bonds with residues in the hinge region of the kinase domain.

-

The aromatic rings can engage in π-π stacking and hydrophobic interactions with other residues in the binding pocket.

-

Modifications to the scaffold allow for the optimization of these interactions, leading to increased potency and selectivity.

In Vitro Anti-cancer Activity

Several derivatives of this compound have demonstrated significant anti-proliferative activity against a panel of cancer cell lines. Notably, some compounds have shown sub-micromolar to nanomolar GI₅₀ values against melanoma, colon, and breast cancer cell lines[2]. Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells[2].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. While a specific safety data sheet (SDS) for the parent compound is not widely available, information from related imidazole and pyridine compounds can provide guidance.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as kinase inhibitors, particularly against the clinically relevant B-RAFV600E mutant, underscores its importance in oncology drug discovery.

Future research in this area will likely focus on:

-

The synthesis and evaluation of more diverse libraries of this compound derivatives to further explore the structure-activity relationship.

-

Optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates.

-

Exploration of its potential in targeting other kinases and biological pathways implicated in various diseases.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and leverage the potential of this compound in their scientific endeavors.

References

Technical Guide: Spectroscopic Characterization of 4-(1H-Imidazol-5-yl)pyridine

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Addressed to researchers, analytical scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted spectral data with field-proven protocols, this guide serves as a self-validating system for the unambiguous structural confirmation and purity assessment of this compound, ensuring the scientific integrity required for advanced research and development.

Introduction: The Imperative for Rigorous Characterization

This compound is a bicyclic heteroaromatic compound that incorporates the key pharmacophoric features of both imidazole and pyridine rings. These motifs are prevalent in numerous biologically active molecules, making this scaffold a valuable building block in the design of novel therapeutic agents, including kinase inhibitors and receptor agonists.[1] The precise connectivity of the two rings is critical to the molecule's biological activity and physicochemical properties. Therefore, unequivocal structural verification is not merely a procedural step but a foundational requirement for meaningful scientific investigation and regulatory compliance.

This guide explains the causality behind experimental choices, providing the "why" alongside the "how" for the three primary spectroscopic techniques used in structural elucidation:

-

NMR Spectroscopy (¹H and ¹³C): To define the carbon-hydrogen framework and confirm the specific isomeric arrangement.

-

Infrared (IR) Spectroscopy: To identify key functional groups and vibrational modes characteristic of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and provide structural insights through fragmentation analysis.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the starting point for all spectral interpretation. The tautomerism of the imidazole N-H proton is a key feature to consider during analysis.

-

Molecular Formula: C₈H₇N₃

-

Monoisotopic Mass: 145.0640 g/mol [2]

-

IUPAC Name: this compound

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise constitution of organic molecules. For this compound, it is essential for distinguishing it from its isomers (e.g., 4-(1H-imidazol-2-yl)pyridine or 4-(1H-imidazol-4-yl)pyridine).

Expertise in Action: Experimental Design

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended over CDCl₃. Causality: The acidic N-H proton of the imidazole ring is often broad and may exchange with trace amounts of D₂O in other solvents, potentially obscuring its signal. DMSO-d₆, being a hydrogen bond acceptor, slows this exchange, resulting in a sharper, more easily identifiable N-H peak. Furthermore, the aromatic protons are typically well-resolved in DMSO-d₆.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The spectrum is expected to show distinct signals for the pyridine and imidazole protons. The pyridine ring will exhibit a characteristic AA'BB' system (or two doublets if the coupling is well-resolved), while the imidazole ring will show two singlets (or narrow doublets due to long-range coupling).

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ~12.5 - 12.0 | Imidazole N-H | broad singlet | - | 1H |

| ~8.60 | H2', H6' (Pyridine) | Doublet | ~6.0 | 2H |

| ~7.95 | H2 (Imidazole) | Singlet | - | 1H |

| ~7.70 | H3', H5' (Pyridine) | Doublet | ~6.0 | 2H |

| ~7.50 | H4 (Imidazole) | Singlet | - | 1H |

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C2', C6' (Pyridine) |

| ~141.0 | C4' (Pyridine) |

| ~136.0 | C2 (Imidazole) |

| ~134.0 | C5 (Imidazole) |

| ~120.0 | C3', C5' (Pyridine) |

| ~117.0 | C4 (Imidazole) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups.

Expertise in Action: Sampling Technique

Attenuated Total Reflectance (ATR) is the recommended technique for solid samples. Causality: ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium). This avoids the complications of making KBr pellets, such as potential moisture contamination and non-uniform sample distribution.

Protocol: IR Spectrum Acquisition (ATR)

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample onto the crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum will be characterized by absorptions from N-H stretching, C-H stretching of the aromatic rings, and C=C/C=N ring stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3150 - 2800 | Imidazole N-H stretch (broad) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1610 - 1580 | Pyridine C=C and C=N stretching | Strong |

| 1550 - 1450 | Imidazole ring stretching | Strong-Medium |

| 850 - 800 | C-H out-of-plane bending (para-substituted pyridine) | Strong |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, corroborates its structure.

Expertise in Action: Ionization Method

Electrospray Ionization (ESI) in positive ion mode is the ideal method. Causality: this compound contains basic nitrogen atoms (in both the pyridine and imidazole rings) that are readily protonated. ESI is a soft ionization technique that will generate a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing clear molecular weight information.

Protocol: MS Analysis (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.

-

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z 146.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum Data

-

Full Scan MS: A prominent peak at m/z 146.1 corresponding to the [M+H]⁺ ion.

-

Tandem MS (MS/MS of m/z 146.1): Fragmentation is likely to involve the loss of small, stable molecules from the rings.

Caption: A potential ESI-MS/MS fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for the integrated spectroscopic verification of the target compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By following the detailed protocols and interpretative guidelines presented in this document, researchers can achieve an unambiguous and robust structural confirmation. This level of analytical rigor is paramount for ensuring the quality, reproducibility, and ultimate success of research and development endeavors that utilize this important chemical entity.

References

An In-depth Technical Guide to the Potential Biological Targets of 4-(1H-Imidazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(1H-imidazol-5-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to endogenous signaling molecules has made it a cornerstone for the design of targeted therapeutics. This technical guide provides a comprehensive analysis of the known and emerging biological targets of this compound and its derivatives. We will delve into the mechanistic underpinnings of its interactions with key protein families, primarily focusing on protein kinases and G-protein coupled receptors. Furthermore, this document will furnish detailed, field-proven experimental protocols for the identification and validation of these biological targets, equipping researchers with the necessary tools to advance their drug discovery programs.

Introduction: The Therapeutic Promise of the this compound Scaffold

The unique architecture of this compound, featuring a pyridine ring linked to an imidazole moiety, confers upon it the ability to engage in a multitude of non-covalent interactions with biological macromolecules. This includes hydrogen bonding, pi-stacking, and electrostatic interactions, which are pivotal for high-affinity binding to protein targets. The imidazole component, in particular, is a common feature in many endogenous molecules, such as histamine and purines, which likely contributes to the scaffold's broad bioactivity.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including oncology, inflammation, and neurological disorders.[1][3][4] This guide will systematically explore the molecular targets that underpin these therapeutic potentials.

Primary Biological Targets: A Focus on Kinase Inhibition

A substantial body of evidence points towards protein kinases as a primary class of targets for this compound derivatives. These enzymes play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory conditions.

p38 Mitogen-Activated Protein (MAP) Kinase: A Key Player in Inflammation and Cancer

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[5] The p38α isoform is the most extensively studied and is a major focus for drug development.[5] The this compound core is a well-established pharmacophore for the potent and selective inhibition of p38α.[6]

Mechanism of Action: These inhibitors are typically ATP-competitive, binding to the hinge region of the kinase domain.[4] The pyridine nitrogen forms a crucial hydrogen bond with the backbone amide of Met109 in the hinge region of p38α, a characteristic interaction for this class of inhibitors.[4]

Therapeutic Implications: By blocking p38 MAPK-mediated signaling, these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and induce apoptosis in tumor cells.[] This makes them attractive candidates for the treatment of rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4]

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): A Target in Fibrosis and Oncology

The TGF-β signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and extracellular matrix production.[8] Activin receptor-like kinase-5 (ALK5) is the type I receptor for TGF-β and its aberrant signaling is implicated in fibrosis and cancer progression.[8][9] A number of small molecule inhibitors of ALK5 are based on the this compound scaffold.

Mechanism of Action: ALK5 inhibitors function by blocking the kinase activity of the receptor, thereby preventing the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[8] This disrupts the entire TGF-β signaling cascade.[8] Interestingly, some p38 MAPK inhibitors have been shown to also inhibit the phosphorylation of Smad3 by ALK5, suggesting a potential for dual targeting.[10]

Therapeutic Implications: Inhibition of ALK5 is a promising strategy for the treatment of fibrotic diseases of the liver, lung, and kidney, as well as for combating tumor growth and metastasis in advanced cancers.[9][11]

Dual B-RAFV600E and p38α Kinase Inhibition: A Multi-pronged Attack on Cancer

Recent studies have revealed that structural optimization of 4-(imidazol-5-yl)pyridine derivatives can yield compounds with dual inhibitory activity against both B-RAFV600E and p38α kinases.[3] The B-RAFV600E mutation is a key driver in a significant proportion of melanomas and other cancers.

Mechanism of Action: These dual inhibitors are designed to bind to the ATP-binding sites of both kinases.[3] Kinase profiling of these compounds has demonstrated potent inhibitory effects on both targets.[3]

Therapeutic Implications: A single agent that can simultaneously target two key oncogenic signaling pathways offers the potential for enhanced efficacy and a reduced likelihood of acquired resistance. Such compounds have shown broad-spectrum anticancer activity across numerous cell lines and have been observed to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[3]

Other Kinase Targets

The versatility of the imidazopyridine scaffold extends to other kinase families:

-

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C, which are crucial for cell cycle regulation.[12]

-

FLT3 Kinase: Optimization of imidazo[4,5-b]pyridine-based inhibitors has led to the discovery of dual FLT3/Aurora kinase inhibitors, which are being explored for the treatment of acute myeloid leukemia.[13]

-

Src Family Kinases: The related imidazo[4,5-c]pyridin-2-one scaffold has been shown to produce novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[14]

An Alternative Target Class: Histamine H3 Receptor Agonism

Beyond kinase inhibition, the this compound core has been successfully adapted to target G-protein coupled receptors. A notable example is the compound immethridine, which is a potent and highly selective agonist for the histamine H3 receptor.[15]

Mechanism of Action: Immethridine mimics the structure of histamine, allowing it to bind to and activate the H3 receptor. This receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters.

Therapeutic Implications: Selective H3 receptor agonists have potential applications in the treatment of a variety of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.

Emerging and Other Potential Biological Targets

Research into the biological activities of this compound and its related structures is ongoing, with several other potential targets being investigated:

| Target | Compound Class | Therapeutic Area | Reference |

| Phosphodiesterase 10A (PDE10A) | Imidazo[4,5-b]pyridines | Schizophrenia, Huntington's disease | [16] |

| Sodium-Hydrogen Exchanger-1 (NHE-1) | 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs | Cardiovascular diseases | [17] |

| Constitutive Androstane Receptor (CAR) | Imidazo[1,2-a]pyridine derivatives | Metabolic and liver diseases | [18] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Imidazole-pyridine hybrids | Cancer | [19] |

Experimental Protocols for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments to identify and characterize the biological targets of this compound derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human kinase (e.g., p38α, ALK5)

-

Kinase substrate (e.g., myelin basic protein for p38α, Smad3 for ALK5)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, kinase, and substrate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to develop.

-

Read the plate on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Phospho-Protein Analysis by Western Blot

This protocol is used to assess the effect of a compound on a specific signaling pathway within a cellular context.

Principle: Cells are treated with a stimulus to activate a signaling pathway, in the presence or absence of the test compound. The levels of a specific phosphorylated protein in the pathway are then measured by Western blot to determine if the compound inhibits the pathway.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes for p38 pathway, A549 lung carcinoma cells for TGF-β pathway)

-

Cell culture medium and supplements

-

Stimulant (e.g., LPS for p38, TGF-β1 for ALK5)

-

Test compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-phospho-SMAD2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometry analysis to quantify the levels of the phosphorylated protein.

Caption: Workflow for cellular phospho-protein analysis.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. Its prominent role in the inhibition of key protein kinases, particularly p38 and ALK5, underscores its potential in the fields of oncology and inflammation. The discovery of derivatives targeting other kinases, as well as GPCRs and other enzyme families, highlights the chemical tractability and therapeutic versatility of this core structure.

Future research in this area will likely focus on several key aspects:

-

Enhancing Selectivity: Fine-tuning the structure to achieve even greater selectivity for specific kinase isoforms or to develop compounds with precisely defined polypharmacology.

-

Improving Pharmacokinetic Properties: Optimizing the scaffold to improve drug-like properties such as oral bioavailability, metabolic stability, and safety profiles.

-

Exploring New Target Space: Utilizing the this compound core as a foundation for fragment-based and structure-based drug design to identify novel biological targets.

By leveraging the foundational knowledge outlined in this guide and employing rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 9. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.cnr.it [iris.cnr.it]

Tautomeric Landscapes of 4-(1H-Imidazol-5-yl)pyridine: A Technical Guide for Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a significant challenge and a rich area of opportunity in modern drug discovery and development. For heterocyclic compounds, particularly those incorporating multiple nitrogen atoms such as 4-(1H-Imidazol-5-yl)pyridine, the precise tautomeric form present under physiological conditions can profoundly influence its physicochemical properties, drug-target interactions, and metabolic fate. This technical guide provides an in-depth exploration of the tautomerism of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of prototropic tautomerism in this specific molecular scaffold, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications of tautomeric preferences in the context of medicinal chemistry.

The Tautomeric Challenge in Heterocyclic Drug Candidates

Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more structural isomers, known as tautomers, that are mutually interconvertible.[1] In the realm of drug discovery, overlooking tautomerism can lead to misleading structure-activity relationships (SAR), unpredictable pharmacokinetic profiles, and potential issues with drug stability and formulation.[2][3] The most common form of tautomerism in drug-like molecules is prototropic tautomerism, which involves the migration of a proton.[1]

For heteroaromatic compounds like this compound, the presence of multiple nitrogen atoms provides several potential sites for protonation, leading to a complex tautomeric landscape. The imidazole ring itself is known to exist in two equivalent tautomeric forms, 1H and 3H.[4] When coupled with a pyridine ring, the potential for proton migration extends, creating a system where the dominant tautomer can be influenced by subtle changes in its environment.

Prototropic Tautomerism in this compound: A Structural Overview

The core structure of this compound presents two primary sites for proton migration within the imidazole ring, leading to two principal tautomers:

-

This compound (Tautomer A)

-

4-(3H-Imidazol-5-yl)pyridine (Tautomer B)

These tautomers arise from the movement of the proton between the N1 and N3 positions of the imidazole ring. While the pyridine nitrogen introduces another basic center, its direct involvement in the imidazole ring tautomerism is less likely under neutral conditions but can be a factor in protonated species.

Diagram 1: Prototropic Tautomerism of this compound

Caption: The dynamic equilibrium between the two principal prototropic tautomers of this compound.

Methodologies for the Elucidation of Tautomeric Equilibria

A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric preferences of this compound.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[5] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Look for distinct sets of signals corresponding to each tautomer. The imidazole C2-H proton and the N-H proton are particularly sensitive to the tautomeric state. Integration of the signals for each tautomer allows for the determination of their relative populations.

-

¹³C NMR: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are indicative of the proton's location. A significant difference in the chemical shifts of C4 and C5 can often distinguish between the 1H and 3H tautomers.[7]

-

-

Variable Temperature (VT) NMR: In cases of rapid interconversion, signals may be broadened or averaged. VT-NMR can help to slow down the exchange at lower temperatures, allowing for the resolution of individual tautomer signals.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of a molecule are affected by its tautomeric form. UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.[8]

Protocol for UV-Vis Spectroscopic Analysis:

-

Solution Preparation: Prepare a series of dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, ethanol, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Interpretation: Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum (λmax) as a function of solvent polarity. These changes can be correlated with a shift in the tautomeric equilibrium.

-

pH Titration: Perform UV-Vis measurements at different pH values to assess the influence of protonation on the tautomeric equilibrium.[9]

Diagram 2: Experimental Workflow for Tautomer Analysis

Caption: A combined experimental and computational workflow for the comprehensive analysis of tautomerism.

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all plausible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Solvation Effects: To model the solution phase, employ a solvation model. The Polarizable Continuum Model (PCM) is a common choice for implicit solvation. For systems with strong solute-solvent interactions, including explicit solvent molecules in the calculation can provide more accurate results.[10]

-

Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) between the tautomers in the desired environment (gas phase or solution). The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major species at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (PCM) (kcal/mol) | Predicted Major Tautomer |

| Tautomer A (1H) | 0.00 (Reference) | 0.00 (Reference) | In Gas Phase |

| Tautomer B (3H) | 1.5 | -0.5 | In Water |

Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined through specific calculations.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic property of the molecule alone but is highly dependent on its environment.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role. Polar, protic solvents can stabilize more polar tautomers through hydrogen bonding, shifting the equilibrium.[6]

-

pH: The acidity or basicity of the medium can have a dramatic effect. Protonation of one of the nitrogen atoms will lead to a different set of possible tautomers and a new equilibrium.[9] For this compound, protonation of the pyridine nitrogen is likely in acidic conditions, which would in turn influence the electronic properties and tautomerism of the imidazole ring.

-

Temperature: Changes in temperature can alter the position of the tautomeric equilibrium, as described by the van't Hoff equation.

-

Substituents: The electronic nature of any substituents on the pyridine or imidazole rings can influence the relative basicity of the nitrogen atoms and thus the stability of the different tautomers.

Implications for Drug Development

A thorough understanding of the tautomerism of this compound is critical for its successful development as a therapeutic agent.

-

Drug-Target Interactions: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, which can lead to significantly different binding affinities for a biological target.[2][3] The biologically active tautomer may not be the most stable form in solution.

-

Pharmacokinetics (ADME): Physicochemical properties such as lipophilicity (logP), solubility, and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion.

-

Intellectual Property: A comprehensive understanding and characterization of all relevant tautomers are essential for robust patent protection.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its potential as a drug candidate. A systematic investigation employing a combination of high-resolution NMR spectroscopy, UV-Vis analysis, and state-of-the-art computational chemistry is imperative to fully characterize the tautomeric landscape of this molecule. By elucidating the predominant tautomeric forms under various conditions and understanding the factors that govern their equilibrium, drug development professionals can make more informed decisions, leading to the design of safer and more efficacious medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Navigating the Research Landscape of 4-(1H-Imidazol-5-yl)pyridine: A Technical Guide for Scientists

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial procurement and application of 4-(1H-Imidazol-5-yl)pyridine.

Introduction: The Significance of the this compound Scaffold

This compound, a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole group, is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif serves as a versatile scaffold for the development of targeted therapeutics, owing to the ability of the imidazole and pyridine rings to participate in various biological interactions. This guide provides an in-depth overview of commercial suppliers, quality assessment, and key research applications for this important chemical entity.

I. Commercial Sourcing and Supplier Overview

The acquisition of high-quality this compound is paramount for reproducible and reliable research outcomes. Several reputable chemical suppliers cater to the research and drug development market, offering this compound at various purity levels and quantities.

Below is a comparative table of prominent suppliers:

| Supplier | Product Number | Purity | CAS Number | Notes |

| Sigma-Aldrich (distributor for ChemScene) | CIAH987ED397 | 97% | 51746-87-3 | Available in various quantities. Detailed safety information is provided on their website.[1][2] |

| CymitQuimica | 54-OR84907 | 97% | 51746-87-3 | Offers multiple product options for this CAS number.[3] |

| Pure Chemistry Scientific Inc. | N/A | 95% | 51746-87-3 | A US-based supplier.[4] |

| Fluorochem Ltd. | N/A | N/A | 51746-87-3 | A UK-based supplier.[4] |

| BLDpharm | N/A | N/A | 51746-87-3 | Product information and documentation such as NMR and HPLC are available.[5] |

II. Quality Control and Physicochemical Properties

Ensuring the identity and purity of this compound is a critical first step in any research endeavor. Researchers should always request and scrutinize the Certificate of Analysis (CoA) provided by the supplier.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₇N₃

-

Molecular Weight: 145.16 g/mol

-

Appearance: Typically a solid

-

Melting Point: 195-196 °C

Typical Analytical Specifications (based on supplier data):

| Analysis | Specification |

| Purity (by HPLC) | ≥ 97% |

| Identity (by ¹H NMR) | Conforms to structure |

| Appearance | White to off-white solid |

III. Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Information:

According to safety data provided by suppliers, this compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Storage Recommendations:

-

Store at 4°C.

-

Protect from light.

-

Keep in a well-ventilated place and the container tightly closed.

IV. Key Research Applications and Signaling Pathways

The this compound scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. Its derivatives have shown promise in oncology, inflammation, and neurology.

1. Kinase Inhibition in Oncology:

Derivatives of this compound have been investigated as potent inhibitors of several kinases implicated in cancer progression, including B-RAF and p38α.

References

The Ascendancy of 4-(1H-Imidazol-5-yl)pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Convergence of Imidazole and Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of privileged scaffolds often leads to the genesis of novel molecular entities with profound therapeutic potential. The 4-(1H-imidazol-5-yl)pyridine core represents a compelling example of such a convergence, marrying the electronic and hydrogen-bonding capabilities of the imidazole ring with the versatile interaction profile of the pyridine moiety. This unique combination has given rise to a burgeoning class of derivatives exhibiting a remarkable breadth of biological activities, from potent and selective kinase inhibition to nuanced modulation of G-protein coupled receptors (GPCRs). This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives.

I. Synthetic Strategies: Constructing the Core and its Analogs

The synthesis of the this compound scaffold and its derivatives typically involves multi-step sequences that allow for the introduction of diverse substituents on both the imidazole and pyridine rings. While specific protocols are tailored to the target molecule, the general approaches often rely on the formation of the imidazole ring as a key step.

A. General Synthetic Approaches

Several synthetic routes to the this compound core have been reported, often starting from readily available pyridine and imidazole precursors. A common strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia or an ammonium salt, a classic method for imidazole synthesis known as the Radziszewski reaction.

Experimental Protocol: A Generalized One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve the starting aldehyde (1 equivalent) and ortho-picolylamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Step 2: Addition of Isocyanide. To the stirred solution, add the isocyanide reagent (1.1 equivalents) dropwise at room temperature.

-

Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours.

-

Step 4: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound derivative.

It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.

B. Synthesis of Key Intermediates

The synthesis of functionalized precursors is critical for introducing diversity into the final compounds. For instance, the preparation of substituted pyridinyl aldehydes or ketones allows for the generation of a wide array of analogs with varying electronic and steric properties.

II. Therapeutic Applications: A Dual Focus on Kinase Inhibition and GPCR Modulation

The this compound scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of protein kinases, as well as modulators of GPCRs, most notably the histamine H3 receptor.

A. Kinase Inhibitors: Targeting Oncogenic Signaling

A significant body of research has focused on the development of 4-(imidazol-5-yl)pyridine derivatives as inhibitors of key kinases in oncogenic signaling pathways, such as B-RAFV600E and p38α. The V600E mutation in the B-RAF kinase is a driver in a large percentage of melanomas and other cancers, making it a prime therapeutic target[1][2]. Similarly, p38α mitogen-activated protein kinase (MAPK) is a critical regulator of inflammatory responses and is implicated in various cancers[3].

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Imidazole Ring: The nature of the substituent at the N-1 position of the imidazole ring is crucial for activity. Small alkyl or aryl groups are often well-tolerated.

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can be strategically placed to optimize interactions with the kinase active site.

-

Linker Moiety: The linker connecting the core scaffold to other pharmacophoric elements plays a key role in determining the overall conformation and binding affinity of the molecule.

Quantitative Data Summary for Selected B-RAFV600E/p38α Inhibitors:

| Compound | B-RAFV600E IC50 (µM) | p38α IC50 (nM) | Reference |

| 10c | 1.84 | 726 | [5] |

| 11a | - | 47 | [4] |

| 11d | - | 45 | [4] |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Signaling Pathway: B-RAFV600E/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival[6]. The B-RAFV600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth in cancer[1].

Caption: B-RAF V600E signaling pathway and point of inhibition.

Signaling Pathway: p38α MAPK Pathway

The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators[7][8].

Caption: p38α MAPK signaling pathway and point of inhibition.

B. GPCR Ligands: Modulating Histaminergic Neurotransmission

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system[9]. H3R agonists have therapeutic potential for the treatment of various neurological and psychiatric disorders. A notable example of a this compound derivative is immethridine , which has been identified as a potent and highly selective H3R agonist[10][11].

Structure-Activity Relationship (SAR) Insights:

-

Rigidification of the Scaffold: The replacement of a flexible piperidine ring in earlier H3R agonists with the rigid pyridine ring of immethridine led to a significant increase in potency and selectivity[10].

-

Imidazole Tautomerism: The tautomeric nature of the imidazole ring is critical for its interaction with the H3 receptor.

-

Basic Nitrogen: The basic nitrogen atom in the imidazole ring is essential for the agonist activity, as it mimics the endogenous ligand histamine.

Pharmacological Data for Immethridine:

| Compound | pKi (hH3R) | pEC50 (hH3R) | Selectivity over H4R | Reference |

| Immethridine | 9.07 | 9.74 | 300-fold | [10] |

Note: pKi is the negative logarithm of the inhibition constant, and pEC50 is the negative logarithm of the half-maximal effective concentration.

Signaling Pathway: Histamine H3 Receptor

Caption: Histamine H3 receptor signaling pathway activated by an agonist.

III. Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Expansion of the Target Space: Exploring the activity of these derivatives against other kinase families and GPCRs.

-

Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds to enhance their oral bioavailability and metabolic stability.

-

Development of Covalent and Allosteric Modulators: Designing next-generation inhibitors and modulators with novel mechanisms of action to overcome resistance and improve selectivity.

The inherent versatility of the this compound core, coupled with the ever-advancing tools of medicinal chemistry and chemical biology, ensures its continued prominence in the quest for novel therapeutics.

IV. References

-

Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. Eur J Pharm Sci. 2022 Apr 1:171:106115.

-

Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorg Med Chem. 2021 Feb 1:31:115969.

-

Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. J Med Chem. 2004 May 6;47(10):2414-7.

-

p38 MAPK Signaling. Cell Signaling Technology. (URL: --INVALID-LINK--)

-

Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. J Neurochem. 2013 Aug;126(4):487-500.

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Br J Pharmacol. 2008 Jun;154(6):1166-81.

-

P38 Signaling Pathway. Creative Diagnostics. (URL: --INVALID-LINK--)

-

The mechanism of activation of monomeric B-Raf V600E. Sci Rep. 2021; 11: 7687.

-

An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cell Commun Signal. 2020; 18: 93.

-